

Tyk2-IN-16: A Chemical Probe for Interrogating TYK2 Function

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Compound of Interest

Compound Name: Tyk2-IN-16

Cat. No.: B12377084

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling.[1][2][3] TYK2 plays a pivotal role in the signal transduction of various cytokines, including type I interferons (IFN- α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in a range of autoimmune and inflammatory diseases.[1][4] Specifically, TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of downstream target genes.[2]

Tyk2-IN-16 is a potent and selective chemical probe designed to facilitate the investigation of TYK2's biological functions. As an inhibitor that targets the pseudokinase (JH2) domain of TYK2, **Tyk2-IN-16** offers a valuable tool to dissect the specific contributions of TYK2 signaling in cellular and in vivo models. These application notes provide an overview of **Tyk2-IN-16**'s biochemical and cellular activities, along with detailed protocols for its use in key experiments.

Data Presentation

Biochemical Activity

Tyk2-IN-16 is a highly potent inhibitor of the TYK2 pseudokinase (JH2) domain. The following table summarizes its in vitro biochemical activity.

Target	Assay Format	IC50 (nM)
TYK2 (JH2)	HTRF Binding Assay	< 10

Note: Data is based on publicly available information which indicates high potency. Precise IC50 values may vary between experimental conditions.

Kinase Selectivity Profile

A critical characteristic of a chemical probe is its selectivity. **Tyk2-IN-16** exhibits high selectivity for TYK2 over other JAK family members. The following table presents a representative selectivity profile based on data from analogous selective TYK2 inhibitors.

Kinase	Biochemical IC50 (nM)	Selectivity Fold (vs. TYK2)
TYK2	< 10	-
JAK1	> 10,000	> 1000
JAK2	> 10,000	> 1000
JAK3	> 10,000	> 1000

Note: This data is representative of highly selective TYK2 JH2 inhibitors. A full kinome scan would be necessary to confirm the complete selectivity profile of **Tyk2-IN-16**.

Cellular Activity

Tyk2-IN-16 effectively inhibits TYK2-mediated signaling in cellular contexts. A key pathway for assessing TYK2 function is the IL-12-induced phosphorylation of STAT4 in natural killer (NK) cells.

Cell Line	Stimulation	Readout	Cellular IC50 (nM)
NK-92	IL-12	pSTAT4 (Tyr693)	< 10

Experimental Protocols

Protocol 1: Biochemical TYK2 Inhibition Assay

This protocol describes a method to determine the IC₅₀ of **Tyk2-IN-16** against recombinant TYK2 protein using a luminescence-based kinase assay that measures ATP consumption.

Materials:

- Recombinant human TYK2 protein (e.g., BPS Bioscience #40285)
- **Tyk2-IN-16**
- Kinase substrate (e.g., IRS-1tide)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **Tyk2-IN-16** in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
- In a 96-well plate, add 5 µL of the diluted **Tyk2-IN-16** or vehicle (DMSO) to the appropriate wells.
- Prepare a master mix containing recombinant TYK2 protein and substrate in kinase assay buffer. Add 10 µL of this mix to each well.
- Prepare a 2X ATP solution in kinase assay buffer.

- Initiate the kinase reaction by adding 10 μ L of the 2X ATP solution to each well. The final volume should be 25 μ L.
- Incubate the plate at 30°C for 60 minutes.
- After incubation, add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Tyk2-IN-16** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells (Western Blot)

This protocol details the procedure to assess the inhibitory effect of **Tyk2-IN-16** on the IL-12-induced phosphorylation of STAT4 in the NK-92 cell line via Western blotting.

Materials:

- NK-92 cells
- Complete culture medium (e.g., Alpha-MEM with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% horse serum, 12.5% fetal bovine serum, and IL-2)
- Recombinant human IL-12
- **Tyk2-IN-16**

- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT4 (Tyr693), anti-STAT4, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Culture NK-92 cells to the desired density.
- Pre-treat the cells with varying concentrations of **Tyk2-IN-16** or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes.
- After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein per lane and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.
- To ensure equal loading, strip the membrane and re-probe with antibodies against total STAT4 and a loading control (GAPDH or β -actin).

Protocol 3: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells (Flow Cytometry)

This protocol provides a method for quantifying the inhibition of IL-12-induced STAT4 phosphorylation at a single-cell level using flow cytometry.

Materials:

- NK-92 cells
- Complete culture medium
- Recombinant human IL-12
- **Tyk2-IN-16**
- PBS
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
- Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
- Fluorochrome-conjugated anti-phospho-STAT4 (Tyr693) antibody

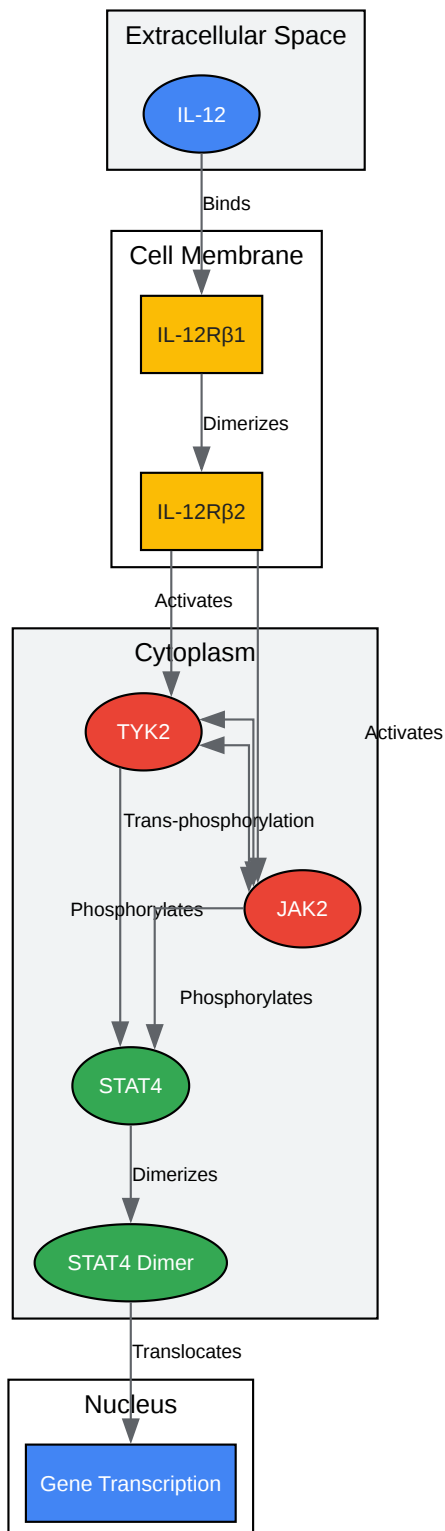
- Flow cytometer

Procedure:

- Culture NK-92 cells and pre-treat with **Tyk2-IN-16** or vehicle as described in Protocol 2.
- Stimulate the cells with recombinant human IL-12.
- After stimulation, fix the cells by adding Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
- Wash the cells with Permeabilization/Wash Buffer.
- Stain the cells with the fluorochrome-conjugated anti-phospho-STAT4 antibody for 30-60 minutes at room temperature in the dark.
- Wash the cells with Permeabilization/Wash Buffer.
- Resuspend the cells in FACS buffer (PBS with 1% BSA).
- Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT4 signal.
- Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) for each condition.
- Calculate the percent inhibition and determine the IC50 value.

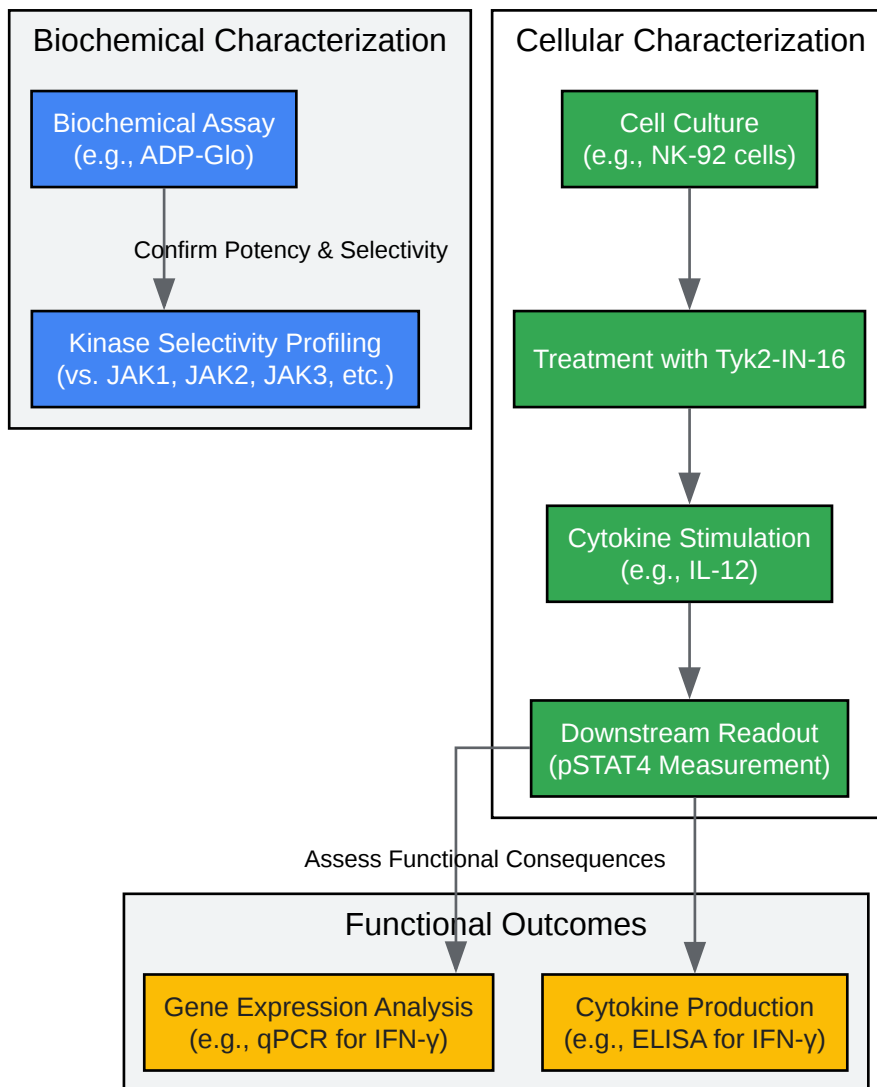
Visualizations

TYK2-JAK2 Signaling in IL-12 Pathway

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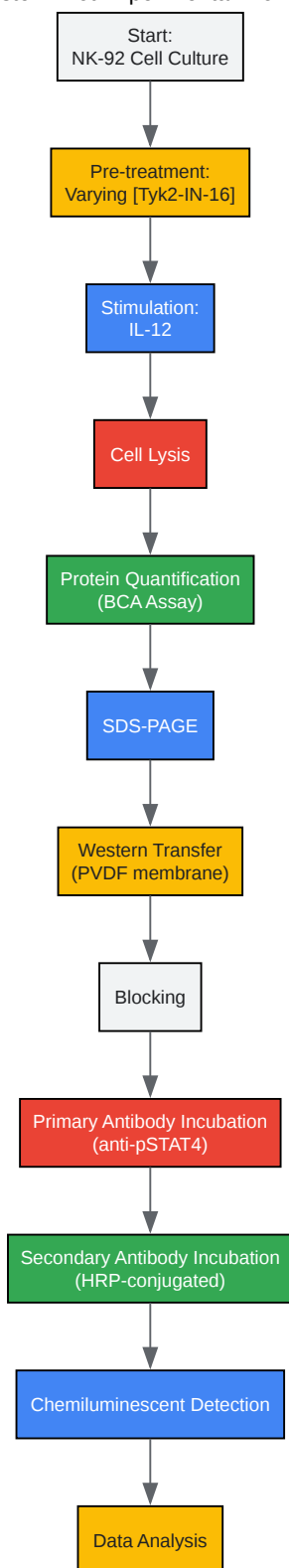
Caption: IL-12 signaling pathway mediated by TYK2 and JAK2.

Workflow for Characterizing Tyk2-IN-16

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Caption: Experimental workflow for characterizing **Tyk2-IN-16**.

Western Blot Experimental Workflow

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Caption: Western blot workflow for pSTAT4 detection.

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